Keto Tiagabine Tosylate

描述

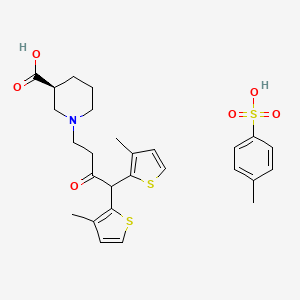

Keto Tiagabine Tosylate is a compound with the molecular formula C27H33NO6S3 and a molecular weight of 563.75 g/mol . It is primarily used in neurological research and is associated with GABA receptors, neurotransmission, and various neurological conditions such as epilepsy, depression, and anxiety .

准备方法

The synthesis of Keto Tiagabine Tosylate involves the tosylation of enol forms of β-keto esters. This process can be stereoselective, producing either (E)- or (Z)-enol tosylates depending on the reagents and conditions used. For example, using TsCl–Me2N(CH2)6NMe2 as the reagent can yield (E)-enol tosylates, while TsCl–TMEDA–LiCl can produce (Z)-enol tosylates . Industrial production methods typically involve these robust and stereodefined enol tosylation processes to ensure high yield and purity.

化学反应分析

Keto Tiagabine Tosylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized products.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: Tosylates are excellent leaving groups, making this compound suitable for nucleophilic substitution reactions. Common reagents used in these reactions include tosyl chloride (TsCl), lithium chloride (LiCl), and various amines. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Keto Tiagabine Tosylate is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent for synthesizing other compounds and studying reaction mechanisms.

Biology: Investigating the role of GABA receptors and neurotransmission.

Medicine: Researching treatments for neurological conditions such as epilepsy, depression, and anxiety.

Industry: Used in the development of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of Keto Tiagabine Tosylate is related to its ability to inhibit GABA reuptake. By binding to recognition sites associated with the GABA uptake carrier, it blocks GABA uptake into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells . This enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system .

相似化合物的比较

Keto Tiagabine Tosylate is unique due to its specific structure and mechanism of action. Similar compounds include:

Tiagabine: The parent compound, which also inhibits GABA reuptake.

Other Tosylates: Compounds like p-toluenesulfonyl (tosyl) derivatives, which are used in various chemical reactions. This compound stands out due to its specific applications in neurological research and its effectiveness in inhibiting GABA reuptake.

生物活性

Keto Tiagabine Tosylate, a derivative of the antiepileptic drug tiagabine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H33NO6S3

- Molecular Weight : 563.75 g/mol

- CAS Number : 161014-56-8

This compound is characterized by the presence of the α-ketoamide moiety, which is significant in medicinal chemistry for its diverse biological activities .

This compound primarily functions as a GABA reuptake inhibitor. By inhibiting the GABA transporter (GAT-1), it increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is critical in managing epilepsy and may also contribute to anxiolytic and analgesic effects observed in some studies .

Neuroprotective Properties

Research indicates that tiagabine, including its keto derivative, exhibits neuroprotective effects. A study on primary cortical astrocyte cultures demonstrated that tiagabine did not significantly alter metabolic activities but provided protection against oxidative stress . This suggests that this compound may also share similar protective properties.

Anticonvulsant Activity

Clinical data supports the anticonvulsant efficacy of tiagabine derivatives. In controlled trials, tiagabine has been shown to reduce seizure frequency in patients with epilepsy. Its selective action on GABAergic systems makes it a valuable therapeutic agent in this domain .

Case Study 1: Efficacy in Epilepsy Management

A clinical trial involving patients with refractory epilepsy reported that treatment with tiagabine led to a significant reduction in seizure frequency compared to placebo. The study highlighted the importance of dosage and patient selection to maximize therapeutic outcomes.

Case Study 2: Neuroprotection in Animal Models

In animal models, administration of this compound resulted in reduced neuronal death following induced seizures. The compound's ability to modulate oxidative stress markers was noted as a key factor in its neuroprotective effect .

Data Table: Summary of Research Findings

属性

IUPAC Name |

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDIWSZORHMNBU-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCC[C@@H](C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857912 | |

| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161014-56-8 | |

| Record name | (3S)-1-[4,4-Bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid--4-methylbenzene-1-sulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。